molecular formula C8H7NO3S B2528948 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide CAS No. 79726-08-2

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide

Cat. No.: B2528948
CAS No.: 79726-08-2
M. Wt: 197.21
InChI Key: KYQHKWUPJYJYGX-UHFFFAOYSA-N
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Description

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-aminothiophenols with carbonyl compounds: This method involves the reaction of ortho-aminothiophenols with carbonyl compounds under acidic or basic conditions to form the desired heterocycle.

    Oxidation of benzothiazine derivatives: Benzothiazine derivatives can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the parent benzothiazine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield benzothiazine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine: Lacks the dioxide functionality.

    Benzothiazole: Contains a similar ring structure but with different functional groups.

    Thiazine: A related heterocycle with sulfur and nitrogen atoms.

Uniqueness

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide is unique due to the presence of the dioxide functionality, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-8-6-3-1-2-4-7(6)13(11,12)5-9-8/h1-4H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQHKWUPJYJYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79726-08-2
Record name 3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione
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